(Trimethylfuran-3-YL)methanol
Description
The compound “(Trimethylfuran-3-YL)methanol” is a furan-derived alcohol characterized by a furan ring substituted with three methyl groups and a hydroxymethyl (-CH2OH) group at the 3-position. For instance, [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol (CAS 306935-04-6, molecular weight 180.126 g/mol) shares similarities, featuring a trifluoromethyl and methyl group on the furan ring alongside the hydroxymethyl substituent . Such compounds are typically used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive alcohol group and aromatic stability.
Properties
IUPAC Name |
(2,4,5-trimethylfuran-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)4-9/h9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKXWGJTSIKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1CO)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trimethylfuran-3-YL)methanol can be synthesized through several methods. One common approach involves the reduction of appropriate furoic aldehyde, acid, or ester. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of furan derivatives. This process typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: (Trimethylfuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
(Trimethylfuran-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of (Trimethylfuran-3-YL)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s ability to polymerize and form cross-linked networks is attributed to its reactive hydroxyl group, which can undergo condensation reactions with other functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Reactivity: The trifluoromethyl group in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol introduces strong electron-withdrawing effects, enhancing electrophilic substitution resistance but increasing acidity of the -OH group . The methoxyphenyl group in 3-Furyl-(3-methoxyphenyl)methanol adds aromatic bulk, favoring π-π stacking interactions in drug-receptor binding but reducing solubility in aqueous media.
Physicochemical Properties: Polarity: The -CF3 group in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol significantly increases polarity compared to methyl or methoxy substituents, impacting chromatographic retention times and solubility. Molecular Weight: Trimethyl substitution reduces molecular weight (estimated ~140 g/mol) compared to trifluoromethyl- or methoxyphenyl-containing analogs, which may enhance bioavailability in pharmaceutical contexts.
Synthetic Utility: Compounds like [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol are prized for fluorinated intermediate synthesis, whereas 3-Furyl-(3-methoxyphenyl)methanol is more suited for aryl-coupled reactions. The hypothetical trimethyl variant could serve as a sterically hindered scaffold for catalysis or polymer chemistry.
Biological Activity
(Trimethylfuran-3-YL)methanol, an organic compound with the molecular formula CHO and a molecular weight of 140.18 g/mol, features a furan ring substituted with three methyl groups and a hydroxymethyl group. This unique structure contributes to its potential biological activities and applications in various scientific fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound is characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Trimethyl Substitution : Three methyl groups located at the 2, 4, and 5 positions of the furan ring.
- Hydroxymethyl Group : Attached to the 3-position, which classifies it as an alcohol.
The presence of these functional groups influences its reactivity and interaction with biological systems.
Synthesis Methods
Several synthesis methods for this compound have been reported, including:
- Condensation Reactions : Utilizing furan derivatives and aldehydes under acidic conditions.
- Reduction Reactions : Converting furan derivatives through catalytic hydrogenation.
These methods often require controlled conditions to optimize yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study assessing various furan derivatives, this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on cancer cell lines, indicating that it may interfere with cellular proliferation mechanisms. Further investigation is required to elucidate the specific pathways involved in its anticancer activity.
The proposed mechanism of action for this compound involves:
- Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through oxidative stress pathways.
Case Studies
- Antimicrobial Efficacy : A case study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating considerable antimicrobial potency.
- Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC values around 25 µM after 48 hours.
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | CHO | Moderate | Significant |
| Furaldehyde | CHO | Low | Moderate |
| 5-Methylfuran | CHO | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
